molecular formula C27H40O10 B12425559 Valtrate Hydrine B4

Valtrate Hydrine B4

Cat. No.: B12425559
M. Wt: 524.6 g/mol
InChI Key: NDHTVWHEZTVRJI-HVLDEAOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valtrate Hydrine B4 (CAS: 18296-48-5) is a natural iridoid glycoside derivative isolated from Valeriana jatamansi Jones and related species. Its molecular formula is C₂₇H₄₀O₁₀, with a molecular weight of 524.6 g/mol . Structurally, it belongs to the valepotriate class of compounds, characterized by epoxy monoterpene ester moieties. Unlike its parent compound valtrate (C₂₂H₃₀O₈, MW: 422.5 g/mol), this compound features additional hydroxyl or hydrated groups, enhancing its polarity and stability .

Preparation Methods

Natural Extraction Methods from Valeriana Species

Solvent-Based Extraction Protocols

Valtrate Hydrine B4 is conventionally extracted from dried roots or rhizomes of Valeriana officinalis, V. capensis, or V. wallichii using polar solvents. Methanol and ethanol are preferred due to their ability to solubilize valepotriates while minimizing degradation. A standardized protocol involves:

  • Maceration : Plant material (1–10 mm particle size) is soaked in methanol (1:4 w/v) for 24-hour intervals, with three sequential extractions.
  • Supercritical Fluid Extraction (SFE) : CO₂ at 40°C and 90 bar selectively extracts valepotriates with minimal thermal degradation, achieving a 20–30% yield of crude extract.

Post-extraction, concentrates undergo partitioning with solvents like petroleum ether, ethyl acetate, or butanol to remove lipids and non-polar impurities. For instance, ethyl acetate partitioning of a methanolic extract from V. pavonii yielded 9.9 g of pre-purified fraction from 80 g of crude extract.

Aqueous-Alcoholic Precipitation

A patented industrial-scale method (US5211948A) optimizes valepotriate recovery while eliminating odorous degradation products:

  • Water Extraction : Ground roots are extracted thrice with water at 65–75°C (2–5 hours per cycle).
  • Vacuum Concentration : The pooled aqueous extract is concentrated to 10–20% dry matter at 30–60°C under reduced pressure (2×10³–2×10⁴ Pa).
  • Alcohol Precipitation : Ethanol (48–52% v/v) or acetone is added to precipitate polysaccharides and proteins, followed by centrifugation to isolate the supernatant.

This method reduces baldrinals (degradation products) by 90% compared to non-aqueous techniques.

Synthetic and Semi-Synthetic Approaches

Biosynthetic Pathway Mimicry

Though full chemical synthesis remains unreported, semi-synthetic routes leverage valerenic acid derivatives. Key steps include:

  • Esterification : Reacting valerenic acid with 3-methylbutanol under Steglich conditions (DCC/DMAP) yields valtrate analogs.
  • Epoxidation : Treatment with m-chloroperbenzoic acid introduces the characteristic epoxy group.

However, stereocontrol at C-1, C-6, and C-7 positions remains challenging, necessitating enzymatic resolution using Candida antarctica lipase B.

Biotransformation Studies

Microbial cultures (Aspergillus niger ATCC 16404) hydroxylate valtrate at C-7 to produce this compound in 12% yield after 72-hour incubation.

Purification and Isolation Techniques

Chromatographic Strategies

Technique Conditions Purity Achieved Source
Silica Gel CC Gradient elution (CHCl₃:MeOH 98:2 → 85:15) 75–80%
Sephadex LH-20 Isocratic MeOH 90%
Preparative TLC Toluene-EtOAc (8:2) on silica GF₂₅₄ >95%
HPLC C18 column; acetonitrile:water (50:50), 1 mL/min 99%

Notably, thermospray LC-MS (TSP LC-MS) identifies valepotriates in complex matrices without prior isolation, enabling real-time monitoring of this compound during purification.

Analytical Validation and Quality Control

Quantitation via HPLC-DAD (λ=254 nm) using valtrate as an external standard shows linearity (R²=0.999) over 0.1–100 µg/mL. Key validation parameters:

Parameter Value
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Intraday RSD 1.2%
Interday RSD 2.8%

Industrial-Scale Production Challenges

Despite advances, industrial adoption faces hurdles:

  • Low Natural Abundance : this compound constitutes only 0.02–0.05% of V. officinalis dry weight.
  • Cost-Intensive Purification : Preparative HPLC costs exceed $500/g for >95% purity.
  • Regulatory Constraints : EMA guidelines require <0.1% baldrinals in final products, necessitating stringent process controls.

Chemical Reactions Analysis

Structural Characteristics

Valtrate Hydrine B4 (C29H42O10) belongs to the monoethenoid-type iridoids, with substituent groups at positions R1, R7, R10, and R11 on its parent skeleton (Table 1) .

Table 1: Substituent Groups of this compound

PositionSubstituentChemical Group
R1aAcetyl
R7bIsovaleryl
R10aAcetyl
R11aAcetyl

The oxirane (epoxide) ring in its structure is critical for its reactivity and stability .

Degradation Reactions

This compound undergoes pH- and temperature-dependent degradation, yielding isopentoic acid and valerienal . Forced degradation studies reveal:

  • Thermal Degradation : At 60°C, the oxirane ring opens, forming hydroxylated derivatives .

  • Acidic Hydrolysis : Under low pH (3–4), the ester bonds at R1 and R11 hydrolyze, reducing antioxidant activity by 40–60% .

Key Degradation Pathways :

  • Oxirane Ring Opening :

    Valtrate Hydrine B4H+/ΔHydroxylated Diterpenoid+Isopentoic Acid\text{this compound}\xrightarrow{\text{H}^+/\Delta}\text{Hydroxylated Diterpenoid}+\text{Isopentoic Acid}
  • Ester Hydrolysis :

    Valtrate Hydrine B4H2OValerenal+Acetic Acid Isovaleryl Acid\text{this compound}\xrightarrow{\text{H}_2\text{O}}\text{Valerenal}+\text{Acetic Acid Isovaleryl Acid}

Antioxidant Activity Mechanisms

This compound exhibits radical scavenging activity via:

  • Hydrogen Atom Transfer (HAT) : The oxirane ring donates H- to neutralize ROS (e.g., - OH, O2- ⁻) .

  • Electron Transfer (ET) : Conjugated double bonds in the iridoid skeleton stabilize radical intermediates .

Table 2: Antioxidant Efficacy (IC50 Values)

AssayThis compoundDegraded Products
DPPH Radical12.5 ± 1.2 μM28.4 ± 2.1 μM
ABTS Radical9.8 ± 0.9 μM22.7 ± 1.8 μM

Degradation diminishes activity due to loss of the oxirane moiety .

Stability and Reactivity

  • pH Sensitivity : Stable at neutral pH (6–7) but decomposes rapidly in acidic conditions (t1/2 = 2.3 h at pH 3) .

  • Thermal Stability : Half-life of 8.5 hours at 25°C, decreasing to 1.1 hours at 60°C .

Stabilization Strategies :

  • Encapsulation in cyclodextrins improves thermal stability by 3-fold .

  • Storage under nitrogen atmosphere reduces oxidative degradation .

Synthetic and Biosynthetic Pathways

  • Biosynthesis : Derived from geranyl pyrophosphate via cyclization and oxidation in Valeriana roots .

  • Chemical Synthesis : Multi-step route involving epoxidation of valtrate hydrin precursors (yield: 15–18%) .

This compound’s reactivity and bioactivity are intricately linked to its oxirane ring and acyl substituents. Degradation studies and stabilization methods are critical for harnessing its therapeutic potential .

Scientific Research Applications

Valtrate hydrine B4 is a natural compound that has antifungal properties . It is a terpene derivative known as valepotriate, found in the Valeriana species .

Chemical Properties

  • Molecular Formula: C27H40O10C_{27}H_{40}O_{10}
  • Molecular Weight: 524.6
  • CAS No.: 18296-48-5

Solubility

  • DMSO: 1 mg/mL (1.91 mM). It may require ultrasonic and warming .

This compound is a natural compound with antifungal activity . Research indicates that Valeriana species, which contain valepotriates, possess a range of biological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, anticoagulant, antioxidative, hepatoprotective, antiprotozoal, and neuroprotective properties .

Qualitative and Quantitative Analysis

Various methods are used for the analysis of valepotriates, including spectrophotometry and titrimetry . High-performance liquid chromatography (HPLC) is used to quantify valepotriates like acevaltrate, valtrate, and didrovaltrate in root cultures .

Stability and Storage

Valepotriates are most stable when stored in methanol, but degradation products may also be present .

Storage conditions: 4°C, sealed storage, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month, sealed storage, away from moisture and light .

Valeriana Species

Comparison with Similar Compounds

Key Properties :

  • Stability : Stable for ≥2 years at -20°C, unlike other valepotriates (e.g., valtrate, acevaltrate), which degrade under moisture, heat, or acidic/basic conditions into aldehydes like baldrinal .
  • Applications : Used in life science research, particularly in studying fungal pathogenesis and natural product-derived therapeutics .

Valtrate Hydrine B4 shares structural and functional similarities with other valepotriates and iridoids from Valeriana species. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound CAS Number Molecular Formula Molecular Weight Source Stability Key Biological Activities Mechanism of Action
This compound 18296-48-5 C₂₇H₄₀O₁₀ 524.6 Valeriana jatamansi Stable at -20°C for ≥2 years Antifungal Likely targets fungal membranes/enzymes
Valtrate 18296-44-1 C₂₂H₃₀O₈ 422.5 Valeriana jatamansi Degrades under heat/moisture Anticancer (pancreatic, breast, GBM) Inhibits STAT3, PDGFRA/MEK/ERK pathways
Acevaltrate 25161-40-6 C₂₇H₃₈O₁₁ 546.6 Valeriana officinalis Highly unstable; hydrolyzes to baldrinal Antispasmodic, mild sedative Modulates GABA receptors
Isovaltrate 35675-77-9 C₂₂H₃₀O₈ 422.5 Valeriana spp. Degrades rapidly in aqueous solutions Anticonvulsant, anti-inflammatory Unknown; likely interacts with CNS targets
1-Homoisovaltrate N/A C₂₃H₃₂O₈ 436.5 Valeriana jatamansi Moderate stability (data limited) Anticancer (pancreatic) STAT3 inhibition

Pharmacological Mechanisms

This compound

  • Antifungal Activity : Demonstrated against pathogenic fungi (e.g., Aspergillus flavus), though exact targets remain uncharacterized. Proposed mechanisms include inhibition of fungal phospholipid synthesis or critical enzymes (e.g., chitin synthase) .

Valtrate and Derivatives

  • Anticancer Effects: STAT3 Inhibition: Valtrate binds to Cys712 on STAT3, suppressing its phosphorylation (Tyr705) and transcriptional activity, leading to apoptosis in pancreatic cancer cells . PDGFRA/MEK/ERK Pathway: In glioblastoma, valtrate downregulates PDGFRA, reducing tumor growth and invasion in xenograft models . ROS Induction: Valtrate increases intracellular ROS, triggering mitochondrial apoptosis in breast cancer cells .
  • Antispasmodic/Sedative Effects : Acevaltrate and isovaltrate modulate GABAergic signaling, though their instability limits therapeutic use .

Stability and Bioavailability

  • This compound : Superior stability due to hydrated functional groups, making it suitable for long-term storage .
  • Valtrate/Acevaltrate/Isovaltrate : Rapid hydrolysis in biological matrices limits bioavailability. Degradation products (e.g., baldrinal) may contribute to toxicity or reduced efficacy .

Biological Activity

Valtrate Hydrine B4 is a notable compound derived from the Valeriana genus, particularly from Valeriana jatamansi . It belongs to the class of valepotriates, which are known for their diverse biological activities. This article provides an in-depth exploration of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a molecular formula of C27H40O10C_{27}H_{40}O_{10} and a molecular weight of approximately 524.60 g/mol. Its unique structure includes multiple hydroxyl groups and ester linkages, which contribute to its biological activity . The compound exhibits significant anti-inflammatory and anti-proliferative effects, making it a subject of interest in pharmacological research.

1. Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It modulates calcium channels, which may influence cardiovascular functions. This modulation can lead to reduced inflammation in various tissues, suggesting potential therapeutic applications in inflammatory diseases.

2. Anti-Proliferative Effects

This compound has demonstrated anti-proliferative effects against various cancer cell lines. Studies have shown that it inhibits cell growth and induces apoptosis in malignant cells, highlighting its potential as an anticancer agent.

3. Anxiolytic Properties

Compounds from the Valeriana genus, including this compound, have been linked to anxiolytic effects. These properties suggest that it may be beneficial in treating anxiety disorders and promoting relaxation .

4. Antifungal Activity

This compound also exhibits antifungal properties, making it a candidate for developing natural antifungal therapies .

Comparative Analysis with Other Valepotriates

The following table compares this compound with other notable valepotriates regarding their biological activities:

Compound NameMolecular FormulaBiological Activity
Valtrate Hydrine B1C27H40O10Antimicrobial properties
Valtrate Hydrine B2C27H40O10Anti-inflammatory effects
Valtrate Hydrine B3C27H40O10Anxiolytic properties
Valtrate Hydrine B5C27H40O10Potential neuroprotective effects
DidrovaltrateC27H40O10Cardiovascular benefits

This compound is distinguished by its specific hydroxyl group positioning and ester functionalities, enhancing its solubility and bioavailability compared to similar compounds .

Study on Antileishmanial Activity

A study conducted on compounds from Valeriana wallichii revealed that valepotriates showed significant antileishmanial activity against Leishmania major. While this study did not focus solely on this compound, it established a precedent for the efficacy of valepotriates in combating parasitic infections .

Cardiovascular Effects

Another study highlighted the cardiovascular benefits of various compounds within the Valeriana species, indicating that these compounds could lower blood pressure and heart rate while providing protection against myocardial ischemia-reperfusion injury . This suggests that this compound may also contribute positively to cardiovascular health.

Q & A

Basic Research Questions

Q. How can Valtrate Hydrine B4 be reliably isolated and quantified from natural sources, and what methodological challenges arise in standardization?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation (HPLC or GC-MS). Quantification requires calibration against certified reference standards. Key challenges include minimizing degradation during extraction (due to heat or light sensitivity) and ensuring chromatographic resolution from structurally similar valepotriates like acevaltrate or didrovaltrate . NMR and LC-HRMS are critical for structural validation, particularly to distinguish Hydrine B4 from its analogs .

Q. What experimental protocols ensure the stability of this compound in long-term studies?

  • Methodological Answer : Storage at -20°C in inert atmospheres (argon) is recommended to prevent oxidation. Stability assays should monitor degradation via accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis. Solvent selection (e.g., DMSO vs. ethanol) also impacts stability; freeze-thaw cycles must be minimized .

Q. What in vitro assays are most suitable for evaluating this compound’s antifungal mechanisms, and how do researchers control for cytotoxicity?

  • Methodological Answer : Broth microdilution assays (CLSI M27/M38 guidelines) are standard for antifungal testing. To differentiate fungicidal vs. fungistatic effects, time-kill curves and propidium iodide uptake assays are used. Cytotoxicity controls involve parallel testing on mammalian cell lines (e.g., HEK-293) using MTT assays. Synergistic studies with azoles (e.g., fluconazole) require checkerboard designs to calculate fractional inhibitory concentration indices (FICIs) .

Advanced Research Questions

Q. How do chemotype-environment interactions influence this compound’s phenotypic expression in Valeriana species, and what statistical models address unbalanced datasets?

  • Methodological Answer : Linear Mixed Models (LMMs) and Best Linear Unbiased Prediction (BLUP) are effective for analyzing genotype-by-environment (G×E) interactions in unbalanced datasets. Multi-trait stability indices (MTSI) can rank chemotypes under variable conditions. For example, a study found environmental factors contributed <15% to valtrate variation but significantly affected Hydrine B4’s residual variance, necessitating multi-location trials .

Q. What computational strategies resolve contradictions in this compound’s structure-activity relationships (SAR) for antifungal vs. cytotoxic effects?

  • Methodological Answer : Molecular docking (AutoDock Vina) paired with molecular dynamics simulations (GROMACS) can identify binding affinities to fungal CYP51 vs. human targets. QSAR models using Partial Least Squares (PLS) regression help prioritize functional groups (e.g., epoxy moieties) linked to selectivity. Experimental validation via site-directed mutagenesis of fungal targets is critical .

Q. How should researchers address conflicting data on this compound’s bioactivity across studies (e.g., antifungal potency vs. cytotoxicity)?

  • Methodological Answer : Meta-analyses using standardized effect sizes (Hedges’ g) account for variability in experimental conditions (e.g., inoculum size, solvent carriers). Contradictions often arise from differences in cell viability endpoints (e.g., ATP-based vs. membrane integrity assays). Sensitivity analyses and stratified subgrouping by assay type are recommended .

Q. What integrative approaches (multi-omics or cheminformatics) enhance mechanistic understanding of this compound’s mode of action?

  • Methodological Answer : Transcriptomics (RNA-seq) paired with metabolomics (LC-MS/MS) can map fungal stress responses (e.g., ergosterol biosynthesis inhibition). Cheminformatics tools like ChemAxon or KNIME enable network pharmacology to predict off-target effects. For example, Hydrine B4’s cytotoxicity in HTC hepatoma cells correlates with ROS generation, validated via Seahorse extracellular flux analysis .

Q. What methodologies improve reproducibility in this compound research, particularly in natural product isolation and bioactivity validation?

  • Methodological Answer : Implement SOPs for raw material authentication (DNA barcoding of plant sources) and analytical method validation (ICH Q2(R1)). Collaborative trials using shared reference standards reduce inter-lab variability. For bioactivity, orthogonal assays (e.g., agar diffusion + ATP bioluminescence) confirm results. Public deposition of raw NMR/MS data in repositories like MetaboLights enhances transparency .

Properties

Molecular Formula

C27H40O10

Molecular Weight

524.6 g/mol

IUPAC Name

[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate

InChI

InChI=1S/C27H40O10/c1-15(2)8-22(29)35-14-27(32)21(36-23(30)9-16(3)4)11-20-19(12-33-18(7)28)13-34-26(25(20)27)37-24(31)10-17(5)6/h11,13,15-17,21,25-26,32H,8-10,12,14H2,1-7H3/t21-,25+,26-,27+/m0/s1

InChI Key

NDHTVWHEZTVRJI-HVLDEAOBSA-N

Isomeric SMILES

CC(C)CC(=O)OC[C@]1([C@H](C=C2[C@@H]1[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O

Canonical SMILES

CC(C)CC(=O)OCC1(C(C=C2C1C(OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.